molecular formula C10H9NO4 B1598854 (E)-Methyl 3-(2-nitrophenyl)acrylate CAS No. 612-43-1

(E)-Methyl 3-(2-nitrophenyl)acrylate

Cat. No.: B1598854
CAS No.: 612-43-1
M. Wt: 207.18 g/mol
InChI Key: VKKNUVQQEHKTCG-VOTSOKGWSA-N
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Description

(E)-Methyl 3-(2-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNUVQQEHKTCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-43-1
Record name NSC4156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Technical Monograph: (E)-Methyl 3-(2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity, Synthesis, and Application in Indole Alkaloid Scaffolding

Executive Summary

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1) serves as a pivotal electrophilic building block in heterocyclic chemistry. While often categorized simply as an ester derivative of cinnamic acid, its primary utility lies in its role as a "masked" indole precursor. Through reductive cyclization (Cadogan-Sundberg synthesis), it provides a direct, high-yielding route to methyl 1H-indole-2-carboxylate , a scaffold ubiquitous in kinase inhibitors, NMDA receptor antagonists, and natural product synthesis.

This guide details the physicochemical profile, the stereoselective synthesis via Palladium-catalyzed cross-coupling, and the mechanistic pathways governing its transformation into heterocyclic systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Confusion often arises regarding the CAS Registry Number due to stereochemical ambiguity in commercial catalogs.

  • CAS 612-43-1: Specifically denotes the (E)-isomer (trans), which is the thermodynamically stable and synthetically relevant form.

  • CAS 1466-41-7: Often used as a generic identifier for methyl 2-nitrocinnamate (unspecified stereochemistry) in bulk procurement.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Pale yellow to off-white crystalline solidColor deepens upon photo-oxidation.[1]
Melting Point 72–74 °CSharp melting point indicates high isomeric purity.
Solubility Soluble in DCM, EtOAc, DMSO, DMF.Poorly soluble in water/hexane.
Isomeric Purity >98% (E)-isomer(Z)-isomer is sterically congested and rare.

Synthesis: The Stereoselective Heck Route

While Knoevenagel condensation is possible, the Heck-Mizoroki reaction is the preferred industrial and laboratory method due to its inherent trans-selectivity ((E)-isomer formation) and tolerance of the nitro group.

Mechanistic Pathway (E-Selectivity)

The high (E)-selectivity arises during the syn-


-hydride elimination step. The palladium and hydride must be coplanar (syn). To minimize steric strain between the aryl group and the ester moiety in the transition state, the rotation of the C-C bond prior to elimination favors the formation of the trans double bond.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 1-Iodo-2-nitrobenzene Coord Olefin Coordination (Methyl Acrylate) OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert Rotate C-C Bond Rotation (Steric Minimization) Insert->Rotate Elim Syn-Beta-Hydride Elimination (Formation of (E)-Product) Rotate->Elim RedElim Reductive Elimination (Regeneration of Pd(0)) Elim->RedElim Release Product RedElim->Pd0 + Base (Et3N)

Figure 1: Catalytic cycle of the Heck Reaction highlighting the critical steps for (E)-isomer generation.

Experimental Protocol: Pd-Catalyzed Vinylation

Objective: Synthesis of this compound from 1-iodo-2-nitrobenzene.

Reagents:

  • 1-iodo-2-nitrobenzene (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Catalyst Pre-activation: In a flame-dried round-bottom flask, dissolve Pd(OAc)₂ and PPh₃ in MeCN under Argon. Stir for 15 minutes at RT until the solution turns yellow/orange (formation of active Pd(0)-phosphine complex).

  • Addition: Add 1-iodo-2-nitrobenzene, followed by Et₃N and methyl acrylate.

  • Reaction: Heat the mixture to 85 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, and the fluorescent product (Rf ~0.4) will appear.[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from hot Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–95%.

The Core Application: Cadogan-Sundberg Indole Synthesis[6][7][8]

The defining utility of this compound is its conversion to Methyl 1H-indole-2-carboxylate . This reaction utilizes trivalent phosphorus (usually triethyl phosphite) to deoxygenate the nitro group, generating a highly reactive nitrene intermediate that inserts into the neighboring alkene C-H bond.[3]

Mechanistic Insight: The Nitrene Cascade

This transformation is a textbook example of C-H functionalization via nitrene insertion. The (E)-geometry is crucial; it places the


-carbon of the acrylate in proximity to the nascent nitrogen species, facilitating the ring closure.

Cadogan Start 2-Nitrocinnamate Deox1 Nitroso Intermediate (Ar-N=O) Start->Deox1 + P(OEt)3 - O=P(OEt)3 Deox2 Nitrene Species (Ar-N:) Deox1->Deox2 + P(OEt)3 - O=P(OEt)3 Insert Electrocyclization / Insertion Deox2->Insert N-C Bond Formation Taut 1,5-Sigmatropic Shift (Aromatization) Insert->Taut End Methyl Indole-2-carboxylate Taut->End

Figure 2: The Cadogan-Sundberg reductive cyclization pathway.

Experimental Protocol: Reductive Cyclization

Objective: Conversion of this compound to Methyl 1H-indole-2-carboxylate.

Reagents:

  • This compound (1.0 equiv)

  • Triethyl phosphite P(OEt)₃ (3.0 – 4.0 equiv) - Acts as both reagent and solvent.

Procedure:

  • Setup: Place the starting nitro-ester in a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add triethyl phosphite.

    • Method A (Thermal): Heat to reflux (160 °C ) under Nitrogen for 3–6 hours.

    • Method B (Microwave - Preferred): Heat at 180 °C for 15–30 minutes. Microwave heating often suppresses side reactions (N-ethylation) compared to prolonged thermal heating.

  • Monitoring: Monitor by TLC. The highly fluorescent blue spot of the indole product is distinct under UV (254/365 nm).

  • Workup (Critical): Removal of excess P(OEt)₃ and the phosphate byproduct (O=P(OEt)₃) can be difficult.

    • Distillation: Distill off excess P(OEt)₃ under high vacuum.

    • Hydrolysis: The residue can be treated with water/EtOH to hydrolyze remaining phosphites, though this is messy.

    • Direct Column: Load the crude mixture directly onto silica gel. Elute with Hexane:EtOAc (9:1 to 7:3). The phosphate byproduct is very polar and will remain on the column or elute late.

  • Yield: 60–75%.

Safety & Handling

  • Sensitization: Acrylate derivatives are potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Explosion Hazard: While 2-nitrocinnamate is stable, the Cadogan reaction involves heating a nitro compound with a phosphite (a reducing agent) to high temperatures. This is an exothermic redox process. Do not scale up Method A (Thermal) beyond 5g without rigorous calorimetric testing.

  • Phosphites: Triethyl phosphite has a pungent, garlic-like odor and is neurotoxic in large quantities.

References

  • Specific Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354241, this compound. Retrieved from [Link]

  • Synthesis (Heck): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Application (Cadogan): Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society, 4831-4837. [Link]

  • Mechanistic Detail: Sundberg, R. J. (1965).[4] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[5][4] Indoles from o-Nitrostyrenes.[4] The Journal of Organic Chemistry, 30(11), 3604–3610. [Link]

Sources

Technical Guide: Safety and Handling of (E)-Methyl 3-(2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1) is a functionalized cinnamic acid derivative serving as a critical intermediate in the synthesis of nitrogen heterocycles, particularly indoles and quinolines. While commercially stable, its dual functionality—combining an electron-deficient alkene (Michael acceptor) with a nitroaromatic moiety—presents specific toxicological and energetic hazards. This guide outlines the physicochemical profile, mechanistic toxicology, and validated protocols for the safe handling of this compound in drug discovery and organic synthesis workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

The (E)-isomer is the thermodynamically stable form typically supplied for research. Users must verify isomeric purity as cis-trans isomerization can occur under UV exposure, altering reactivity profiles in stereoselective reactions like the Heck coupling.

Table 1: Physicochemical Properties

PropertyValueTechnical Note
CAS Number 612-43-1Specific to (E)-isomer.[1] Generic: 39228-29-0.
IUPAC Name Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Pale yellow to yellow crystalline solidColor intensity may indicate oxidation or impurities.
Melting Point 72–74 °CSharp melt indicates high purity; broad range suggests isomerization or hydrolysis.
Boiling Point ~343 °C (Predicted)Do not distill. Thermal decomposition risk.
Solubility DMSO, Methanol, Ethyl Acetate, DCMInsoluble in water. Hydrolyzes slowly in aqueous base.

Part 2: Hazard Identification & Mechanistic Toxicology[2][3]

Effective safety relies on understanding the causality of toxicity. This compound presents risks derived from its two primary functional groups: the acrylate alkene and the nitro group.

Skin Sensitization & Irritation (The Michael Acceptor Risk)
  • Hazard Codes: H315 (Skin Irrit. 2), H317 (Skin Sens. 1 - Potential), H319 (Eye Irrit. 2).

  • Mechanism: The acrylate double bond is highly electrophilic due to conjugation with both the ester and the electron-withdrawing nitro group.

  • Causality: Upon skin contact, this electrophile can undergo a Michael addition with nucleophilic residues (cysteine thiols) on skin proteins (haptenization). This protein modification triggers an immune response, leading to allergic contact dermatitis.

  • Protocol Implication: Double-gloving with nitrile is mandatory. Latex is permeable to many organic esters and offers insufficient protection against acrylates.

Energetic Instability (The Nitro Group)
  • Hazard Codes: Not classified as an explosive (Class 1), but possesses high thermal energy potential.

  • Mechanism: Ortho-nitro substituents on carbon chains can participate in intramolecular redox reactions at high temperatures (e.g., forming nitroso intermediates).

  • Protocol Implication: Avoid heating neat (undiluted) material above 100 °C. In reactions like the Cadogan synthesis (reductive cyclization), the exotherm can be uncontrollable if the phosphite reagent is added too quickly.

Part 3: Storage & Stability[4]

  • Photostability: Cinnamate derivatives undergo [2+2] cycloaddition or E-to-Z isomerization under UV light.

    • Requirement: Store in amber glass vials wrapped in foil.

  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in moist air, releasing methanol and the corresponding free acid (2-nitrocinnamic acid).

    • Requirement: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Desiccators are recommended for long-term storage.

Part 4: Safe Handling in Synthesis (Validated Workflows)

Protocol A: Reductive Cyclization to Indoles (Cadogan-Sundberg)

This is the most common application of the title compound. It involves heating with triethyl phosphite, presenting significant thermal risks.

Safety Critical Control Points:

  • Stoichiometry Control: The reaction generates triethyl phosphate as a byproduct.

  • Thermal Runaway: The deoxygenation of the nitro group is highly exothermic.

  • Solvent Selection: Use high-boiling solvents (e.g., o-dichlorobenzene) only if necessary; modern variations use metal catalysis to lower temperatures.

Step-by-Step Safety Workflow:

  • Setup: Use a flame-dried, 3-neck round bottom flask equipped with a reflux condenser and an internal temperature probe.

  • Inerting: Purge the system with Argon for 15 minutes. Oxygen acts as a radical inhibitor/initiator unpredictably in these systems.

  • Addition: Dissolve this compound in the solvent. Heat to reflux before adding the reducing agent (if using phosphites) dropwise.

    • Why? Adding the substrate to hot phosphite prevents the accumulation of unreacted energetic intermediates.

  • Quenching: Allow to cool to room temperature naturally. Do not introduce water to the hot reaction mixture (steam explosion risk).

Protocol B: Palladium-Catalyzed Coupling (Heck Reaction)

When using this compound as a substrate in Heck couplings:

  • Base Handling: Bases like Et₃N or K₂CO₃ are used. Ensure the reaction mixture is not acidic before workup to prevent hydrolysis of the ester.

  • Metal Waste: Segregate Palladium-contaminated waste (solid and liquid) into specific heavy metal waste streams.

Part 5: Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol. Alcohol increases the permeability of the skin, potentially driving the acrylate deeper into the dermis.
Eye Contact Flush with saline/water for 15 mins. Lift eyelids.The solid is crystalline; mechanical abrasion is a risk alongside chemical irritation.
Spill (Solid) Dampen with water/surfactant, then sweep.Dry sweeping generates dust (inhalation hazard H335). Dampening prevents aerosolization.
Fire Use CO₂, Dry Chemical, or Foam.[2]Water spray may hydrolyze the ester, releasing methanol (flammable) and spreading the fire.

Part 6: Visualizations

Diagram 1: Hierarchy of Controls for Acrylate Handling

This decision tree outlines the logical flow for selecting PPE and engineering controls based on the quantity handled.

SafetyHierarchy Start Start: Handling this compound Quantity Assess Quantity Start->Quantity SmallScale < 1 gram (Analytical) Quantity->SmallScale LargeScale > 1 gram (Preparative) Quantity->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood GloveBox Glove Box or Local Exhaust Ventilation LargeScale->GloveBox PPE_Basic PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat FumeHood->PPE_Basic PPE_Advanced PPE: Silver Shield Gloves, Face Shield, Tyvek Sleeves GloveBox->PPE_Advanced Action1 Proceed with weighing Avoid dust generation PPE_Basic->Action1 Action2 Dissolve immediately to reduce dust hazard PPE_Advanced->Action2

Caption: Decision matrix for selecting engineering controls and PPE based on scale of operation.

Diagram 2: Safe Synthesis Workflow (Reductive Cyclization)

A flowchart illustrating the critical safety checkpoints during the conversion of the title compound to an indole scaffold.

ReactionSafety Substrate This compound Setup Setup: Inert Atmosphere (Ar/N2) Reflux Condenser Substrate->Setup Reagent Reagent Addition: Triethyl Phosphite or CO Surrogate Setup->Reagent Heat Heating Phase: Monitor Internal Temp Reagent->Heat Slow Addition Workup Workup: Cool to RT -> Hydrolysis Heat->Workup Completion Haz_Exotherm Risk: Exotherm/Runaway Heat->Haz_Exotherm Haz_Pressure Risk: Pressure Buildup Heat->Haz_Pressure Waste Waste Disposal: Segregate P-waste/Heavy Metals Workup->Waste

Caption: Workflow for reductive cyclization emphasizing thermal control points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6428458, Methyl cinnamate derivatives. Retrieved from [Link]

  • Sundberg, R. J. (1984).The chemistry of indoles. Academic Press.
  • Davies, H. M. L., & Hedley, S. J. (2007).Intermolecular Reactions of Donor- and Acceptor-Substituted Carbenoids. Chemical Society Reviews. (Mechanistic insight into nitro-group reactivity).
  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-(2-nitrophenyl)acrylate. Retrieved from [Link]

Sources

Technical Procurement & Application Guide: (E)-Methyl 3-(2-nitrophenyl)acrylate

[1][2][3]

Executive Summary

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1), also known as Methyl 2-nitrocinnamate, is a critical electrophilic building block in organic synthesis, specifically valued for its role as a precursor to indole-2-carboxylates and quinoline scaffolds via reductive cyclization.[1][2][3][4]

Despite its structural simplicity, commercial procurement presents significant risks regarding isomeric purity (E vs. Z) and regiochemical contamination (presence of 4-nitro isomers).[1][2][3][5] This guide provides a self-validating framework for procuring, verifying, and utilizing this compound in high-stakes drug development workflows.

Part 1: Chemical Profile & Specifications[1][3][4][5]

To ensure reproducibility in synthesis, the starting material must meet strict physicochemical criteria.[1][2][3] The (E)-isomer is thermodynamically more stable and typically required for stereospecific cyclizations.[1][2][3]

ParameterSpecificationTechnical Note
CAS Number 612-43-1 Critical: Do not confuse with 3-nitro (1664-59-1) or 4-nitro (1608-36-2) isomers.[1][2][3]
IUPAC Name Methyl (2E)-3-(2-nitrophenyl)prop-2-enoateThe (E) configuration is essential for optimal crystal packing and reactivity.[1][2][3]
Molecular Weight 207.18 g/mol
Appearance Pale yellow to yellow crystalline solidDarkening indicates photo-degradation or amine impurities.[1][2][3]
Melting Point 72–74 °CSharp melting point is the primary indicator of isomeric purity.[1][2][3][5]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Part 2: Commercial Landscape & Procurement Strategy[1][2][5]

The market for Methyl 2-nitrocinnamate is bifurcated into "Catalog" suppliers (high cost, variable stock) and "Bulk" chemical aggregators (lower cost, higher risk).[1][2][3][5]

Supplier Tiers
  • Tier 1: Validated Reference Standards (e.g., Sigma-Aldrich/Merck, TCI) [1][2][3][5]

    • Pros: High reliability, usually >98% purity.[1][2][3][5]

    • Cons: Often sold under "Rare Chemical" libraries (e.g., AldrichCPR) without comprehensive Certificates of Analysis (CoA).[1][2][3][5]

    • Use Case: Analytical standards, GMP starting material qualification.

  • Tier 2: Chemical Aggregators (e.g., Ambeed, Combi-Blocks, Enamine) [1][2][3][5]

    • Pros: Larger pack sizes (1g – 25g), lower cost.[1][2][3][5]

    • Cons: Batch-to-batch variability.[1][2][3] Risk of regio-isomeric contamination (3-nitro or 4-nitro impurities) from non-selective nitration synthesis routes.[1][2][3]

    • Use Case: Early-stage R&D, scale-up synthesis.

Procurement Decision Matrix (DOT Visualization)

The following workflow illustrates the decision logic for sourcing vs. synthesizing based on project phase and purity requirements.

ProcurementLogicStartRequirement: this compoundVolCheckVolume Needed?Start->VolCheckSmallScale< 5 Grams(Discovery Phase)VolCheck->SmallScaleLowLargeScale> 100 Grams(Process Dev)VolCheck->LargeScaleHighTier1Source: Tier 1 Vendor(Sigma/TCI)SmallScale->Tier1Tier2Source: Tier 2 Aggregator(Check Stock)LargeScale->Tier2QCInternal QC Gate(See Part 3)Tier1->QCTier2->QCPassRelease for SynthesisQC->PassPurity >98%FailFail: Impurities FoundQC->FailIsomer/Regio ImpurityRecrystRecrystallize(MeOH/Water)Fail->RecrystMinor ImpuritySynthIn-House Synthesis(Wittig Reaction)Fail->SynthMajor FailureRecryst->QC

Figure 1: Strategic decision tree for procuring Methyl 2-nitrocinnamate, balancing cost, scale, and purity risks.

Part 3: Quality Assurance Framework (Trustworthiness)[1][2][3][5]

Since many suppliers provide this compound "as-is," internal validation is mandatory.[1][2][3] The following protocols are designed to be self-validating.

HPLC Purity Protocol (Reverse Phase)

This method separates the critical impurities: the (Z)-isomer and the regioisomers (3-nitro/4-nitro).[1][2][3][5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2][3][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).[1][2][3][5]

  • Acceptance Criteria:

    • Main peak retention time (RT) ~6.5 min (varies by system).[1][2][3][5]

    • (Z)-isomer typically elutes earlier due to higher polarity/lower planarity.[1][2][3][5]

    • Area % > 98.0%.[1][2][3][5]

1H-NMR Diagnostic Check (400 MHz, CDCl3)

The vinyl protons provide an absolute confirmation of the (E)-geometry via coupling constants.[1][2][3][5]

  • Diagnostic Signal: Doublet at δ 8.02 ppm (J = 15.8 Hz, 1H, Ar-CH=) and Doublet at δ 6.36 ppm (J = 15.8 Hz, 1H, =CH-COOMe).

  • Validation Logic: A coupling constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) of ~16 Hz  confirms the (E)-trans  geometry.[1][2][3] A 
    
    
    value of ~10-12 Hz would indicate the (Z)-cis isomer.[1][2][3]
  • Regio-Check: Ensure the aromatic region integrates to 4 protons with the characteristic splitting pattern of an ortho-substituted benzene (multiplets around 7.5 - 8.1 ppm).[1][2][3]

Part 4: Synthetic Utility & Applications[1][3][5][6][7]

The primary value of this compound lies in its transformation into nitrogen heterocycles.[1][2][3] The most robust pathway is the Cadogan-Sundberg Indole Synthesis , which utilizes a reductive cyclization mechanism.[1][2][3]

Reaction Pathway: Reductive Cyclization to Indole-2-carboxylate[1][2][3]

This reaction involves the deoxygenation of the nitro group to a nitrene intermediate, which then inserts into the neighboring C-H bond.[1][2][5]

Reagents: Triethyl phosphite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


123Conditions:123

ReactionPathwaySubstrateThis compound(Starting Material)Step1Deoxygenation(P(OEt)3, Reflux)Substrate->Step1Intermediate1Nitroso IntermediateStep1->Intermediate1Intermediate2Nitrene Species(Highly Reactive)Intermediate1->Intermediate2- O=P(OEt)3Step2C-H Insertion(Cyclization)Intermediate2->Step2ProductMethyl 1H-indole-2-carboxylate(Target Scaffold)Step2->Product

Figure 2: Mechanistic pathway for the Cadogan-Sundberg synthesis of indole-2-carboxylates from 2-nitrocinnamate.

Alternative Synthesis (If Commercial Supply Fails)

If commercial batches fail QC (e.g., high Z-isomer content), synthesize the material in-house using the Wittig Reaction :

  • Reactants: 2-Nitrobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate.[1][2][3][5]

  • Conditions: DCM, Room Temperature, 12h.

  • Advantage: This route is highly (E)-selective (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) compared to the nitration of methyl cinnamate.[1][2][3]
    

Part 5: Handling & Safety[1][3][5]

  • Nitro Group Hazard: While not a high explosive, nitro-aromatics can decompose exothermically.[1][2][3] Avoid heating bulk material above 150°C without solvent.[1][2][3][5]

  • Sensitizer: Acrylates are known skin sensitizers.[1][2][3] Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.[1][2][3]

  • Storage: Store at 2-8°C, protected from light. Light exposure can induce E-to-Z photo-isomerization, degrading the material's utility for stereospecific reactions.[1][2][3]

References

  • Chemical Identity & Properties: PubChem.[1][2][3] this compound (CID 5354241).[1][2][3][4] National Library of Medicine.[1][2][3] Link

  • Synthetic Application (Indoles): Sundberg, R. J. (1984).[1][2][3] The Chemistry of Indoles. Academic Press.[1][2][3] (Contextual grounding for Cadogan cyclization).

  • Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC).[1][2][3][5] Crystal structure of methyl (E)-3-(2-nitrophenyl)acrylate. Link

  • Commercial Availability: Sigma-Aldrich Product Catalog. Methyl 2-nitrocinnamate.[1][2][3] Link

  • Analytical Validation: Pretsch, E., et al. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Basis for NMR coupling constant validation).

Methodological & Application

Technical Application Note: Regioselective Nitration and Isolation of (E)-Methyl 3-(2-nitrophenyl)acrylate

[1]

Executive Summary

This application note details the protocol for the electrophilic aromatic nitration of methyl cinnamate to isolate the ortho-substituted product, (E)-Methyl 3-(2-nitrophenyl)acrylate. While the acrylate moiety is electron-withdrawing, the vinylic resonance allows for significant ortho and para substitution, contrary to simple meta-directing rules for electron-withdrawing groups.[1]

Direct nitration typically yields a mixture of isomers (predominantly para, followed by ortho, with minor meta).[1] Consequently, this protocol emphasizes not just the synthesis, but the critical chromatographic isolation required to obtain high-purity ortho-isomer for downstream drug development applications.[1]

Strategic Considerations & Mechanism

The Regioselectivity Paradox

The nitration of methyl cinnamate presents a classic conflict in Electrophilic Aromatic Substitution (EAS):

  • Inductive Effect (-I): The methoxycarbonylvinyl group (

    
    ) is electron-withdrawing, which typically deactivates the ring and directs meta.[1]
    
  • Resonance Effect (+M): The double bond of the alkene is conjugated with the phenyl ring. It can stabilize the arenium ion intermediate (sigma complex) resulting from ortho or para attack.

Experimental evidence confirms that the resonance effect dominates sufficiently to produce major fractions of para and ortho isomers, rather than the meta isomer predicted by simple deactivation rules.

Reaction Pathway

The reaction utilizes a "Mixed Acid" strategy (Nitric Acid/Sulfuric Acid) or Acetyl Nitrate (generated in situ).[1] The nitronium ion (

234

ReactionMechanismSubstrateMethyl Cinnamate(Substrate)SigmaComplexSigma Complex(Resonance Stabilized)Substrate->SigmaComplex+ NO2+ElectrophileNitronium Ion(NO2+)Electrophile->SigmaComplexMixtureIsomer Mixture(Ortho/Para/Meta)SigmaComplex->Mixture- H+TargetThis compound(Target: Ortho)Mixture->TargetFlash Chromatography(Purification)

Figure 1: Reaction pathway illustrating the formation of the isomeric mixture and subsequent isolation of the target ortho-isomer.[1]

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRoleHazard
Methyl Cinnamate>98%SubstrateIrritant
Nitric Acid (

)
Fuming (>90%)ReagentCorrosive, Oxidizer
Acetic Anhydride (

)
ACS ReagentSolvent/ActivatorCorrosive, Lachrymator
Sulfuric Acid (

)
Conc. (98%)CatalystCorrosive
Ethyl Acetate / HexanesHPLC GradeEluentFlammable
Apparatus Setup
  • Reaction Vessel: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.[1]

  • Cooling: Ice/Salt bath capable of maintaining

    
    .[1]
    
  • Purification: Flash Chromatography system (e.g., Biotage or manual glass column) with silica gel (230-400 mesh).[1]

Step-by-Step Procedure
Phase 1: Nitration (Acetyl Nitrate Method)

Note: This method is preferred over standard mixed acid for regiocontrol and preventing ester hydrolysis.[1]

  • Preparation of Nitrating Agent:

    • Cool 30 mL of Acetic Anhydride to

      
       in the reaction vessel.
      
    • Slowly add 15 mL of Fuming Nitric Acid dropwise via the addition funnel.

    • CRITICAL: Maintain internal temperature below

      
      . The formation of acetyl nitrate is exothermic and potentially explosive if overheated.
      
  • Substrate Addition:

    • Dissolve Methyl Cinnamate (10.0 g, 61.7 mmol) in 20 mL of Acetic Anhydride.

    • Add this solution dropwise to the nitrating mixture over 30 minutes.

    • Maintain temperature between

      
       and 
      
      
      .
  • Reaction:

    • Stir the mixture at

      
       for 2 hours.
      
    • Allow to warm slowly to

      
       over an additional hour.
      
    • Monitor: Check progress via TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by two lower spots (Ortho/Para isomers).[1]
      
Phase 2: Work-up[1]
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product usually precipitates as a yellow gummy solid or oil.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • Saturated

      
       (until bubbling ceases, to remove acid).
      
    • Brine (

      
       mL).[1]
      
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 3: Isolation (The Critical Step)

The crude residue is a mixture of para (major), ortho (target), and meta (minor) isomers.[1]

  • Column Packing: Pack a silica gel column (ratio 1:50 w/w silica to crude).

  • Elution Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Gradient: 0% to 15% Ethyl Acetate in Hexanes over 10 CV.[1]

  • Fraction Collection:

    • Fraction A (First Eluting): Often the ortho-isomer (due to steric inhibition of binding to silica compared to the planar para).

    • Fraction B (Second Eluting): Meta-isomer (trace).

    • Fraction C (Last Eluting): Para-isomer (Major product).

  • Validation: Spot fractions on TLC. Combine pure fractions of the ortho-isomer and evaporate.[1]

Results & Quality Control (QC)[1]

Expected Yield[1]
  • Total Isomer Yield: ~85-90%[1]

  • Isolated Ortho Yield: ~25-30% (approx.[1] 3.0 - 3.5 g from 10 g start).[1]

  • Isolated Para Yield: ~55-60%[1][5]

Analytical Validation

Confirm the identity of the ortho-isomer using

Target Product: this compound

Analytical MethodDiagnostic SignalInterpretation

NMR (400 MHz,

)

8.12 (d,

Hz, 1H)

-vinyl proton (Deshielded by ortho-nitro)

6.37 (d,

Hz, 1H)

-vinyl proton

8.05 (d, 1H, Ar-H)
Aromatic proton adjacent to


3.83 (s, 3H)
Methyl ester singlet
Appearance Yellow crystalline solidMelting Point:

Note: The para-isomer shows a symmetric AA'BB' aromatic system and slightly different vinyl shifts.

Workflow Visualization

WorkflowStartStart: Methyl CinnamateNitrationNitration(Ac2O / HNO3, 0°C)Start->NitrationQuenchQuench & Extraction(Ice/Water -> DCM)Nitration->QuenchCrudeCrude Mixture(Ortho + Para)Quench->CrudeColumnFlash Chromatography(Hexane:EtOAc Gradient)Crude->ColumnOrthoFraction A: Ortho-Isomer(Target)Column->OrthoEarly ElutionParaFraction B: Para-Isomer(By-product)Column->ParaLate Elution

Figure 2: Operational workflow for the synthesis and purification of methyl 2-nitrocinnamate.

Troubleshooting & Safety

  • Low Ortho Yield: If the ortho yield is <20%, ensure the reaction temperature did not exceed

    
    . Higher temperatures favor the thermodynamically more stable para product and polymerization.[1]
    
  • Oiling Out: If the product oils out during recrystallization attempts, switch immediately to flash chromatography. The melting points of the isomers are close, making crystallization difficult for separation.

  • Safety Warning: Acetyl nitrate is unstable.[1] Never store the nitrating mixture; prepare it immediately before use and quench any excess carefully.[1]

References

  • Organic Syntheses. (1929).[1] Ethyl p-nitrocinnamate.[1] Org. Synth. 9, 38; Coll.[1] Vol. 1, 252. (Demonstrates the standard nitration of cinnamate esters and isomer distribution). [1]

  • Royal Society of Chemistry. (2015).[1] Nitration of methyl benzoate and cinnamate derivatives. (Provides specific NMR data for methyl 2-nitrocinnamate vs 4-nitrocinnamate).

  • ChemicalBook. (2023).[1][6] Methyl 2-nitrocinnamate Properties and Synthesis. (Melting point and physical property verification).

Application Note: Recrystallization Protocol for (E)-Methyl 3-(2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1), also known as methyl 2-nitrocinnamate, is a critical Michael acceptor intermediate employed in the synthesis of indole derivatives, quinolines, and various pharmaceutical scaffolds.[1][2] While synthesis is often achieved via Heck coupling or Wittig olefination, the crude product frequently contains trace palladium catalysts, phosphine oxides, or regioisomeric impurities (e.g., Z-isomers).

This application note details a robust, self-validating recrystallization protocol using Ethanol (EtOH) as the primary solvent system. This method exploits the narrow thermodynamic window between the compound’s melting point (72–74 °C) and the boiling point of ethanol (78 °C) to maximize recovery while rejecting polar impurities.

Physicochemical Profile & Solvent Strategy[3][4][5]

Successful recrystallization requires a precise understanding of the solute's thermal behavior. The proximity of the melting point to the solvent's boiling point presents a specific risk: "Oiling Out" (liquid-liquid phase separation) rather than crystallization.

Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Formula C₁₀H₉NO₄Moderate polarity (Ester + Nitro group).
Melting Point (MP) 72–74 °C Critical: MP is < BP of solvent (EtOH). Risk of oiling out is high.
Boiling Point ~343 °CNon-volatile; stable at reflux.
Solubility (Cold) Low in EtOH/MeOHEnsures high recovery yield upon cooling.
Solubility (Hot) High in EtOH/MeOHAllows minimal solvent volume usage.
Solvent Selection Logic
  • Primary System (Ethanol 95% or Absolute): Chosen because the compound exhibits a steep solubility curve in ethanol. The slight polarity of ethanol aids in keeping polar impurities (like N-oxides or inorganic salts) in solution while the non-polar aromatic core drives precipitation upon cooling.

  • Alternative System (Methanol): If the crude material has a lower MP (due to high impurity load), Methanol (BP 65 °C) is safer. Since the solvent boils below the product's MP, the product cannot melt into a separate oil phase, forcing it to dissolve or remain solid.

Experimental Workflow Visualization

The following diagram outlines the critical path for purification, highlighting the specific decision nodes for impurity management.

RecrystallizationWorkflow Start Crude this compound SolventAdd Add Ethanol (5-7 mL/g) Heat to Reflux (78°C) Start->SolventAdd CheckDissolve Complete Dissolution? SolventAdd->CheckDissolve AddSolvent Add 10% more EtOH CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove Pd/Insolubles) CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve SlowCool Controlled Cooling (Reflux -> 25°C over 2 hrs) HotFilter->SlowCool Seed Nucleation/Seeding (Prevent Oiling Out) SlowCool->Seed At 50-55°C IceBath Ice Bath Aging (0-4°C for 30 min) Seed->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash: Cold EtOH (-10°C) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 1: Step-by-step recrystallization workflow emphasizing the critical seeding window to prevent oiling out.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Crude Product: this compound.[1][2][3][4][5][6]

  • Solvent: Ethanol (Absolute or 95%).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.

Step 1: Dissolution & Hot Filtration
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethanol at a ratio of 5 mL per gram of crude solid.

    • Note: Do not add excess solvent initially.

  • Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Observation:

    • If the solid dissolves completely, proceed to step 5.

    • If solid remains, add ethanol in 1 mL increments until dissolution is complete.

    • Critical: If black particles (Palladium) or inorganic salts remain suspended despite adding solvent, perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.

Step 2: Controlled Cooling (The "Danger Zone")

Why this matters: The MP (72 °C) is very close to the solution temperature. If you cool rapidly, the solution will become supersaturated while the temperature is still above the MP. The product may separate as a liquid oil (oiling out) rather than a crystal.

  • Remove the flask from the heat source and place it on a cork ring or non-conductive surface.

  • Allow to cool slowly to ambient temperature with gentle stirring .

  • Seeding (Highly Recommended): When the temperature reaches approx. 50–55 °C , add a tiny crystal of pure product. This provides a nucleation site and forces the product to adopt the solid crystalline phase rather than the liquid oil phase.

Step 3: Isolation
  • Once the flask reaches room temperature (20–25 °C) and heavy crystallization is observed, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume (1–2 mL/g) of ice-cold ethanol .

    • Caution: Do not use large volumes of wash solvent, or you will re-dissolve the product.

  • Drying: Dry the solid under vacuum at 40 °C for 4 hours. Ensure the MP is stable before concluding.

Troubleshooting & Optimization

Issue: Product "Oils Out" (Separates as a yellow liquid layer)
  • Cause: The solution was too concentrated, or cooling was too fast. The product phase-separated as a liquid before it could crystallize.

  • Remedy: Re-heat the mixture until the oil dissolves (add a small amount of extra ethanol if necessary). Remove from heat and stir vigorously while cooling. Add a seed crystal immediately.

  • Alternative Solvent: Switch to Methanol . Since MeOH boils at 65 °C (below the product MP of 72 °C), the product is thermodynamically forced to be a solid at the boiling point of the solvent, preventing the oil phase.

Issue: Low Yield
  • Cause: Too much solvent was used.

  • Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/crystallization process to harvest a "second crop."

Issue: Isomer Contamination (Z-isomer)
  • Detection: Z-isomers typically have lower melting points and higher solubility.

  • Remedy: Recrystallization is excellent for removing the Z-isomer. The E-isomer (trans) packs more efficiently in the crystal lattice. If NMR shows Z-isomer remains, repeat the recrystallization with a slightly larger volume of ethanol to ensure the Z-isomer stays in the mother liquor.

Analytical Validation (Quality Control)

To ensure the protocol was successful, the isolated solid must be validated against the following criteria:

Melting Point Analysis
  • Target: 72–74 °C (Sharp range, < 2 °C breadth).

  • Failure Mode: A depressed range (e.g., 65–70 °C) indicates retained solvent or Z-isomer contamination.

¹H-NMR Spectroscopy (Isomer Confirmation)

The coupling constant (J-value) of the vinylic protons is the definitive proof of the (E)-configuration.

  • Structure: Ar–CH=CH–COOMe

  • Diagnostic Signal: Look for the doublet at approx. δ 6.4 ppm and δ 8.1 ppm.

  • Criterion: The coupling constant ³JHH must be 15.0 – 16.0 Hz .

    • Note: A coupling constant of 10–12 Hz indicates the Z (cis) isomer.

ValidationLogic Sample Isolated Crystals NMR 1H-NMR Analysis Sample->NMR MP Melting Point Sample->MP Result1 J = 15-16 Hz (Pass: E-isomer) NMR->Result1 Result2 J = 10-12 Hz (Fail: Z-isomer) NMR->Result2 Result3 MP = 72-74°C (Pass) MP->Result3

Figure 2: Validation logic flow. Both NMR coupling constants and Melting Point are required for release.

References

  • LookChem. (n.d.).[2] this compound Properties and Melting Point Data. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Profiling the Cytotoxic Potency and Mechanism of (E)-Methyl 3-(2-nitrophenyl)acrylate in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

(E)-Methyl 3-(2-nitrophenyl)acrylate (also known as Methyl 2-nitrocinnamate) represents a privileged scaffold in medicinal chemistry. Structurally, it belongs to the class of cinnamic acid derivatives , which are well-documented for their anticancer, anti-inflammatory, and antioxidant properties.

Mechanistic Hypothesis: The core pharmacological activity of this molecule likely stems from its


-unsaturated carbonyl moiety. This structure acts as a Michael acceptor , capable of forming covalent bonds with nucleophilic cysteine residues on proteins or depleting intracellular glutathione (GSH). The ortho-nitro group on the phenyl ring enhances the electrophilicity of the 

-carbon, potentially increasing its reactivity toward cellular thiols compared to unsubstituted cinnamates.

This application note details a robust workflow to validate the cytotoxic efficacy of this compound, specifically targeting the oxidative stress pathway (ROS generation) and apoptotic signaling.

Compound Preparation & Handling[1][2][3]

Critical Quality Attribute (CQA): The reproducibility of in vitro assays hinges on the precise solubility and stability of the stock solution.

  • Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber tubes (light sensitive due to the nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use.

    • Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the investigation, from compound handling to mechanistic validation.

ExperimentalWorkflow Compound Compound Prep (20 mM in DMSO) QC Solubility Check (No Precipitate) Compound->QC Treat Treatment (0.1 - 100 µM) QC->Treat Cells Cell Seeding (HeLa / MCF-7 / A549) Cells->Treat MTT Viability Assay (MTT / CCK-8) Treat->MTT ROS Mech. Insight (DCFH-DA ROS) Treat->ROS FACS Apoptosis (Annexin V/PI) Treat->FACS Analysis Data Analysis (IC50 & Stat. Sig.) MTT->Analysis ROS->Analysis FACS->Analysis

Caption: Figure 1. Integrated workflow for validating the cytotoxic profile of this compound.

Protocol 1: Cytotoxicity Screening (MTT Assay)[4][5]

This protocol determines the IC50 (half-maximal inhibitory concentration). We utilize the MTT assay, which relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Target Cells: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Control Cells: HEK293 (Normal Kidney) – Essential for determining selectivity index.

  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well (cell line dependent) in 100 µL media.

    • Expert Insight: Avoid edge wells. Fill them with PBS to prevent evaporation artifacts ("Edge Effect").

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 100 µL of 2x concentrated compound dilutions.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (0.5% DMSO) and Positive Control (e.g., Cisplatin 10 µM).

  • Exposure: Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT solution to each well. Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media (do not dislodge crystals).

    • Add 150 µL DMSO to solubilize crystals. Shake on an orbital shaker for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation Standard

Calculate % Viability =


.
Cell LineIC50 (µM)Selectivity Index (SI)Interpretation
HeLa 12.5 ± 1.24.2Potent Cytotoxicity
MCF-7 18.3 ± 2.12.8Moderate Cytotoxicity
HEK293 52.1 ± 3.51.0Low Toxicity to Normal Cells

Protocol 2: Mechanistic Validation (ROS Generation)

Nitro-substituted Michael acceptors often induce apoptosis via Reactive Oxygen Species (ROS) accumulation. We use DCFH-DA , a cell-permeable probe that fluoresces upon oxidation.[2][3]

Step-by-Step Methodology
  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and incubate overnight.
    
  • Treatment: Treat with the compound at the IC50 concentration for 6, 12, and 24 hours .

  • Staining (Critical Step):

    • Wash cells with Serum-Free Media (Serum esterases can prematurely hydrolyze the dye).

    • Incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Wash: Wash cells

    
     with PBS to remove extracellular dye.
    
  • Analysis:

    • Qualitative: Fluorescence Microscopy (Ex/Em: 488/525 nm).

    • Quantitative: Flow Cytometry or Plate Reader.[3]

Proposed Mechanism of Action (MOA)

The diagram below illustrates the proposed chemical biology of the interaction. The electron-withdrawing nitro group activates the alkene, facilitating nucleophilic attack by Glutathione (GSH).

MOA Compound This compound (Michael Acceptor) Adduct GSH-Compound Adduct (Covalent Bond) Compound->Adduct Michael Addition GSH Intracellular GSH (Nucleophile) GSH->Adduct Depletion GSH Depletion Adduct->Depletion ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Loss of Redox Balance Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Caption: Figure 2. Proposed mechanism: GSH depletion via Michael addition leads to ROS-mediated apoptosis.

Protocol 3: Apoptosis Confirmation (Annexin V/PI)

To confirm that the cytotoxicity is due to regulated cell death (apoptosis) rather than necrosis.

Methodology
  • Harvest: Collect cells (including floating cells) after 24h treatment.

  • Wash: Wash with cold PBS. Resuspend in

    
     Annexin-binding buffer.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate: 15 minutes at RT in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

References

  • De P, et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry.

  • Riss TL, et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI).

  • Kalyanaraman B, et al. (2012). Teaching the basics of reactive oxygen species and their relevance to cancer biology. Redox Biology.

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of Methyl trans-Cinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products in the Nitration of Methyl trans-Cinnamate Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-MNC-004 Status: Active[1]

Executive Summary & Reaction Overview

The Core Challenge: The nitration of methyl trans-cinnamate is a classic Electrophilic Aromatic Substitution (EAS).[1] Unlike simple benzene derivatives where directing effects are straightforward, this substrate presents a unique competition.[1] The acrylate group (


) is electron-withdrawing (deactivating) but contains a conjugated double bond that can stabilize carbocation intermediates at the ortho and para positions via resonance.[1]

Consequently, while the ester group typically directs meta, the conjugation of the alkene dominates the regioselectivity, yielding predominantly methyl 4-nitrocinnamate (para) and methyl 2-nitrocinnamate (ortho), rather than the meta isomer.[1]

Target Product:

  • Compound: Methyl 4-nitrocinnamate[1][2][3][4][5]

  • Appearance: White crystalline solid

  • Melting Point: 161–163 °C

Primary Side Product:

  • Compound: Methyl 2-nitrocinnamate[1][6][7][8]

  • Appearance: Yellow solid/needles

  • Melting Point: 73–75 °C

Critical Side Product Analysis

Understanding the impurity profile is the first step to purification.[1] The table below summarizes the physicochemical properties of the target and common byproducts.

Table 1: Product & Impurity Profile
CompoundRoleStructure NoteAppearanceMelting PointSolubility (EtOH)
Methyl 4-nitrocinnamate Target Para-substitutionWhite Solid161–163 °C Low (Recrystallizes)
Methyl 2-nitrocinnamate Major ImpurityOrtho-substitutionYellow Solid73–75 °C Moderate (Stays in mother liquor)
4-Nitrobenzoic Acid Oxidative ByproductCleavage of alkeneYellow/White Solid>240 °CSoluble in aq.[1][9] Base
4-Nitrobenzaldehyde Oxidative ByproductCleavage of alkenePale Yellow Solid106 °CSoluble in organics
4-Nitrocinnamic Acid Hydrolysis ProductLoss of methyl esterWhite Solid>280 °CSoluble in aq.[1] Base
Mechanistic Pathways (Visualized)

The following diagram illustrates the competition between the desired substitution and the destructive side reactions (oxidative cleavage and hydrolysis).

ReactionPathways Start Methyl trans-Cinnamate SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex EAS Attack Oxidation Oxidative Cleavage (High Temp/Excess Oxidant) Start->Oxidation Side Rxn Nitronium + NO2+ (HNO3/H2SO4) Para Methyl 4-nitrocinnamate (MAJOR TARGET) White Solid, mp 161°C SigmaComplex->Para Steric Preference Ortho Methyl 2-nitrocinnamate (MINOR SIDE PRODUCT) Yellow Solid, mp 75°C SigmaComplex->Ortho Statistical Probability Hydrolysis Acidic Hydrolysis (Water + Heat) Para->Hydrolysis Workup Error Benzaldehyde 4-Nitrobenzaldehyde Oxidation->Benzaldehyde BenzoicAcid 4-Nitrobenzoic Acid Benzaldehyde->BenzoicAcid Further Ox. CinnamicAcid 4-Nitrocinnamic Acid Hydrolysis->CinnamicAcid

Caption: Reaction network showing the major electrophilic aromatic substitution pathways (green/yellow) versus destructive oxidative and hydrolytic side reactions (red).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomers

Q: I am obtaining a yellow sticky solid instead of white crystals. What is this? A: The yellow color and lower melting point indicate a significant presence of the ortho-isomer (methyl 2-nitrocinnamate) .[1]

  • Cause: The nitration naturally produces an ortho:para mixture (typically 1:8 to 1:5).[1] The ortho isomer is yellow and has a much lower melting point (75 °C) compared to the para isomer (161 °C).[1] If the crude mixture is not properly purified, the ortho isomer acts as a solvent impurity, depressing the melting point and causing the "sticky" texture.[1]

  • Solution: Recrystallize the crude solid from hot ethanol (95%). The para-isomer is significantly less soluble in ethanol than the ortho-isomer.[1] Upon cooling, the white para-isomer will crystallize out, leaving the yellow ortho-isomer in the mother liquor [1, 2].[1]

Q: Can I direct the reaction to produce only the para isomer? A: No, but you can maximize the ratio.

  • Mechanism: The alkene group stabilizes the carbocation at both ortho and para positions.[1] However, the para position is sterically less hindered.[1]

  • Optimization: Ensure the temperature remains low (< 5 °C) during addition. Higher temperatures increase the energy of the system, reducing the selectivity benefit provided by steric hindrance, leading to higher amounts of the ortho isomer and dinitration byproducts.[1]

Category B: Chemical Degradation (Oxidation & Hydrolysis)[1]

Q: My product smells like bitter almonds, and the yield is very low. What happened? A: You have triggered oxidative cleavage of the alkene double bond.[1]

  • Diagnosis: The "almond" smell is characteristic of benzaldehyde derivatives (specifically 4-nitrobenzaldehyde).[1]

  • Cause: Nitric acid is a potent oxidant.[1] If the reaction temperature rises above 10–15 °C, or if the reaction is allowed to run for too long, the HNO₃ will attack the C=C double bond, cleaving the cinnamate into 4-nitrobenzaldehyde and eventually 4-nitrobenzoic acid [3].[1]

  • Fix: Strict temperature control is mandatory.[1] Use an ice-salt bath to keep the internal temperature between 0–5 °C during the addition of the nitrating mixture.[1] Quench the reaction immediately after completion (typically < 1 hour).[1]

Q: The product has a melting point >200 °C and is soluble in sodium bicarbonate solution. A: You have hydrolyzed the ester to 4-nitrocinnamic acid .

  • Cause: This usually occurs during the workup or if the reagents were wet.[1] Heating the product in the presence of the acidic reaction matrix (H₂SO₄/HNO₃/H₂O) promotes ester hydrolysis.[1]

  • Fix: Ensure all glassware is dry. During workup, pour the reaction mixture onto crushed ice to dilute the acid rapidly and keep it cold. Filter the solid immediately; do not let it sit in the acidic aqueous solution for extended periods.[1]

Optimized Protocol & Purification Workflow

Standard Operating Procedure (SOP)
  • Preparation: Dissolve methyl trans-cinnamate (1.0 equiv) in concentrated H₂SO₄. Cool to -5 °C using an ice-salt bath.

  • Nitration: Prepare a mixture of conc. HNO₃ (1.1 equiv) and conc.[1] H₂SO₄.[1][10] Add this mixture dropwise to the substrate solution.[1]

    • Critical Control Point:Do not allow internal temperature to exceed 5 °C .[1]

  • Reaction: Stir at 0 °C for 30–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4).[1]

  • Quench: Pour the mixture over crushed ice (approx. 5x reaction volume). Stir vigorously until the ice melts.

  • Isolation: Filter the resulting precipitate. Wash with cold water until the filtrate is neutral (pH ~7).[1]

  • Purification (The "Separation" Step):

Purification Decision Tree

Purification Crude Crude Solid Mixture (White/Yellow) Recryst Recrystallization Solvent: Ethanol (95%) Crude->Recryst Dissolve at reflux Filter Hot Filtration / Cooling Recryst->Filter Solid Precipitate (Solid) Filter->Solid Cool to RT Liquid Mother Liquor (Filtrate) Filter->Liquid ResultPara Methyl 4-nitrocinnamate (Pure White Crystals) Solid->ResultPara Filter & Dry ResultOrtho Methyl 2-nitrocinnamate (Enriched in Solution) Liquid->ResultOrtho Evaporate Solvent

Caption: Purification workflow to separate the para-isomer (precipitate) from the ortho-isomer (filtrate).

References

  • Chemistry LibreTexts. (2020).[1] Oxidative Cleavage of Alkenes (Ozonolysis and Permanganate). Retrieved January 29, 2026, from [Link][1]

  • Royal Society of Chemistry. (2014). Synthesis of Methyl 4-nitrocinnamate (Supplementary Info). Retrieved January 29, 2026, from [Link][1]

Sources

Technical Support Center: Scalable Synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-NITROCIN-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Scale-up protocols, troubleshooting, and safety for (E)-Methyl 3-(2-nitrophenyl)acrylate.

Executive Summary: Route Selection Strategy

Before proceeding to the bench, you must select the route that aligns with your available equipment and purity requirements. For the ortho-nitro isomer, standard nitration of methyl cinnamate is strongly discouraged due to poor regioselectivity (typically 1:8 ortho:para ratio), resulting in massive yield loss and difficult chromatographic separations.

We support two primary scalable routes:

FeatureMethod A: Heck Coupling Method B: HWE Reaction
Primary Reagents 1-Iodo-2-nitrobenzene + Methyl Acrylate2-Nitrobenzaldehyde + Trimethyl phosphonoacetate
Atom Economy HighModerate (Phosphate byproduct)
Stereoselectivity >98% E-isomer (Thermodynamic control)>95% E-isomer (Kinetic control)
Key Challenge Palladium removal (<10 ppm limit)Exotherm control during base addition
Scale Suitability Best for Multi-Kg GMP Best for 100g - 1kg Batches

Module 1: The Heck Reaction Protocol (Method A)

This is the preferred route for industrial scale-up due to the availability of aryl halides and the avoidance of large phosphate waste streams.

Standard Operating Procedure (Scale: 100g - 1kg)

Reaction Scheme: 1-Iodo-2-nitrobenzene + Methyl Acrylate + Et3N --[Pd(OAc)2 / PPh3]--> (E)-Product

Step-by-Step Protocol:

  • Charge Reactor: To a nitrogen-purged reactor, add 1-iodo-2-nitrobenzene (1.0 equiv) and DMF (5 vol).

  • Catalyst Prep: Add Pd(OAc)₂ (1-2 mol%) and Triphenylphosphine (PPh₃) (2-4 mol%). Stir for 20 mins at RT to form the active Pd(0) species (solution turns yellow/orange).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv). Note: Inorganic bases like K₂CO₃ can be used but require vigorous stirring (heterogeneous).

  • Substrate Addition: Add Methyl Acrylate (1.2 equiv).

  • Reaction: Heat to 80–90°C . Monitor by HPLC.

    • Critical: Do not exceed 100°C; thermal degradation of the catalyst accelerates rapidly.

  • Work-up: Cool to RT. Filter through a Celite pad to remove bulk Pd black. Dilute with EtOAc, wash with 1M HCl (to remove amine), then brine.

  • Crystallization: Solvent swap to MeOH or iPrOH/Heptane for crystallization.

Troubleshooting Guide: Heck Coupling

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or "Pd Black" precipitation.

  • Root Cause: Oxygen ingress or ligand oxidation. PPh₃ oxidizes to O=PPh₃, which cannot stabilize Pd(0), leading to irreversible aggregation of Palladium into inactive metal clusters (Pd Black).

  • Solution:

    • Ensure rigorous degassing (sparging with N₂ for 30 mins) before adding the catalyst.

    • Increase the Ligand:Metal ratio from 2:1 to 4:1. Excess phosphine protects the active Pd species.

    • "Jeffery Conditions" Rescue: If using solid bases, add a phase transfer catalyst (TBAB) to accelerate the reaction at lower temperatures.

Q: High levels of Palladium (>500 ppm) remain in the final solid.

  • Diagnosis: Soluble Pd-amine complexes are trapped in the crystal lattice.

  • Solution: Implement a scavenger step.

    • After work-up, treat the organic phase with SiliaMetS® Thiol or activated carbon (10 wt% relative to substrate) at 50°C for 1 hour.

    • Filter hot.

    • Crystallize.[1] This typically reduces Pd to <20 ppm.

Module 2: Horner-Wadsworth-Emmons (HWE) Protocol (Method B)

This route is preferred when avoiding heavy metals is critical or when 1-iodo-2-nitrobenzene is cost-prohibitive.

Standard Operating Procedure

Reaction Scheme: 2-Nitrobenzaldehyde + Trimethyl phosphonoacetate + NaOMe --> (E)-Product + Phosphate Salt

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Trimethyl phosphonoacetate (1.1 equiv) in THF (anhydrous, 10 vol). Cool to 0°C.

  • Deprotonation: Add NaOMe (25% in MeOH, 1.1 equiv) dropwise.

    • Visual Cue: The solution will remain clear or turn slightly turbid. Stir for 30 mins.

  • Addition: Dissolve 2-Nitrobenzaldehyde (1.0 equiv) in THF (2 vol) and add dropwise to the phosphonate anion.

    • Exotherm Alert: Maintain internal temperature <10°C to maximize E-selectivity.

  • Completion: Allow to warm to RT. Reaction is usually complete in <2 hours.

  • Quench: Add water. The product often precipitates directly if the organic solvent ratio is low.

Troubleshooting Guide: HWE Reaction

Q: I see significant Z-isomer (cis) formation (>10%).

  • Diagnosis: Kinetic control failure.

  • Root Cause: The HWE reaction with phosphonates is E-selective, but high temperatures or "Still-Gennari" conditions (using KHMDS/18-crown-6) favor Z.

  • Solution:

    • Ensure the reaction stays below 0°C during the addition phase.

    • Switch solvent to DCM (Dichloromethane); non-coordinating solvents often enhance E-selectivity for stabilized ylides.

    • Purification: The E-isomer is significantly less soluble. Recrystallize from boiling Methanol to reject the Z-isomer in the mother liquor.

Module 3: Safety & Stability (The "Nitro" Factor)

WARNING: THERMAL HAZARD Nitro-aromatics are energetic compounds. 2-Nitrobenzaldehyde has an exothermic decomposition energy of approx. -220 to -410 kJ/mol .

Critical Safety Parameters:

  • DSC Analysis: Before scaling >100g, run a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture.

    • Rule of Thumb: Ensure the Process Temperature is at least 50°C lower than the Onset of Decomposition (

      
      ).
      
  • Runaway Potential: In the Heck reaction, the acrylate can polymerize exothermically if the inhibitor (MEHQ) is consumed or if the temperature spikes.

    • Control: Always keep a quench vessel (cold solvent) nearby. Use a dosing pump for the acrylate rather than batch addition for scales >1kg.

Module 4: Visualization & Logic

Workflow Diagram: Heck Coupling Scale-Up

HeckReactionWorkflow Start Start: Raw Materials (1-Iodo-2-nitrobenzene) Prep Catalyst Activation (Pd(OAc)2 + PPh3 in DMF) 20 mins @ 25°C Start->Prep Reaction Reaction Phase Add Acrylate + Base Heat to 85°C Prep->Reaction Check IPC: HPLC Check Conversion > 98%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Workup Work-up Filter (Celite) -> Aq. Wash Check->Workup Yes Scavenge Pd Scavenging (SiliaMetS Thiol / Carbon) Workup->Scavenge Cryst Crystallization (MeOH or iPrOH) Scavenge->Cryst Final Final Product This compound Cryst->Final

Caption: Figure 1. Optimized workflow for the Palladium-catalyzed synthesis, emphasizing the critical scavenging step for pharmaceutical purity.

Decision Tree: Impurity Troubleshooting

ImpurityLogic Problem Impurity Detected in Final Product Type Identify Impurity Type Problem->Type Z_Isomer Z-Isomer (>2%) Type->Z_Isomer Stereochem Pd_Residue Pd Residue (>20ppm) Type->Pd_Residue Metal Dimer Acrylate Dimer Type->Dimer Byproduct Fix_Z Action: Recrystallize from boiling MeOH. Slow cooling is critical. Z_Isomer->Fix_Z Fix_Pd Action: Re-dissolve, treat with Thiol resin (50°C, 1h), filter. Pd_Residue->Fix_Pd Fix_Dimer Action: Wash solid with cold Heptane (Dimer is lipophilic). Dimer->Fix_Dimer

Caption: Figure 2. Logic tree for addressing common purity failures post-synthesis.

Module 5: Analytical Reference Data

Target Molecule: this compound CAS: 612-43-1[2]

PropertyValueNotes
Molecular Weight 207.18 g/mol
Appearance Pale yellow needles
Melting Point 72–74 °CSharp mp indicates high purity.

H NMR (CDCl

)

8.12 (d, J=15.8 Hz, 1H)
Large coupling constant (J > 15 Hz) confirms E-geometry.
Solubility Soluble: EtOAc, DCM, Hot MeOHInsoluble: Water, Cold HeptaneUse Heptane to wash away non-polar impurities.

References

  • Heck Reaction Fundamentals & Scale-Up

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • HWE Reaction & Stereoselectivity

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

  • Safety of Nitro Compounds

    • Cardillo, P., & Girelli, A. (2008). Thermal stability of nitro-compounds. Journal of Hazardous Materials. (General reference for nitro-aromatic decomposition hazards). 1

Sources

Technical Support Center: Reduction Strategies for (E)-Methyl 3-(2-nitrophenyl)acrylate

[1]

Ticket ID: CHEM-SUP-2024-882 Topic: Catalyst Selection & Troubleshooting for Nitro-Cinnamate Reduction Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Decision Matrix

User Query: "I need to reduce (E)-Methyl 3-(2-nitrophenyl)acrylate. Which catalyst should I use?"

Scientist's Response: The selection of the catalyst is strictly dictated by your target molecule. This substrate presents a "Chemoselectivity Triangle": you have a Nitro group (



  • Scenario A (Selective): You want Methyl 2-aminocinnamate .[1] You must reduce the nitro group while preserving the alkene.

    • Recommendation:Iron/Acetic Acid (Fe/AcOH) or Zinc/HCl .[1] Avoid Pd/C.

  • Scenario B (Total): You want Methyl 3-(2-aminophenyl)propanoate .[1] You want to reduce both the nitro group and the alkene.

    • Recommendation:Palladium on Carbon (Pd/C) under

      
      .[1][2][3][4]
      
  • Scenario C (Cyclization): You are observing a "mystery product" (Mass M-32).

    • Diagnosis: You have inadvertently formed 3,4-dihydro-2(1H)-quinolinone via intramolecular lactamization.[1]

Decision Logic (Visualized)

ReductionPathwaysStartThis compound(Substrate)DecisionTarget Functional Group?Start->DecisionProd_AminoCinnMethyl 2-aminocinnamate(Alkene Preserved)Decision->Prod_AminoCinnSelective Reduction(Fe/AcOH or SnCl2)Prod_AminoPropMethyl 3-(2-aminophenyl)propanoate(Alkene Reduced)Decision->Prod_AminoPropGlobal Reduction(Pd/C + H2)Prod_Lactam3,4-dihydro-2(1H)-quinolinone(Cyclized Lactam)Prod_AminoCinn->Prod_LactamHigh Heat/Acid(Isomerization required)Prod_AminoProp->Prod_LactamSpontaneous Cyclization(-MeOH)

Figure 1: Reaction pathways determined by catalyst selection.[1] Blue = Start, Green = Selective Target, Red = Saturated Target, Black = Cyclization Side-Product.

Technical Modules & Troubleshooting

Module A: Chemoselective Reduction (Preserving the Alkene)

The Challenge: Standard hydrogenation catalysts (Pd, Pt) are "too active." They will saturate the

The Solution: Dissolving Metal Reductions (Bechamp Reduction).[1] Metals like Iron (Fe) or Zinc (Zn) in acidic media reduce nitro groups via a single-electron transfer (SET) mechanism that typically leaves alkenes untouched [1].[1]

Protocol: Fe/AcOH Selective Reduction
  • Setup: 3-neck round bottom flask, mechanical stirrer (iron sludge is heavy), reflux condenser.

  • Solvent: Ethanol/Water (4:1) or Glacial Acetic Acid.[1][2]

  • Reagents:

    • Substrate (1.0 eq)[1][5]

    • Iron Powder (3.0 - 5.0 eq) - Tip: Use reduced iron powder, <10 micron for best kinetics.[1]

    • Ammonium Chloride (catalytic) or Acetic Acid (solvent/reagent).[1]

  • Procedure:

    • Dissolve substrate in solvent.[1][2]

    • Add Iron powder.[1][5]

    • Heat to 60-80°C.[1]

    • Slowly add acid (if not using AcOH as solvent) to control exotherm.[1]

    • Monitor by TLC (Start material is UV active/yellow; Product is fluorescent blue).[1]

  • Workup (Critical): Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Neutralize filtrate with

    
    .[1]
    
Troubleshooting FAQ (Module A)
SymptomDiagnosisSolution
Reaction Stalled Iron surface passivation.Add a few drops of conc.[1] HCl or mechanically scratch the flask surface to activate the iron. Ensure vigorous stirring.
Emulsion during workup Iron salts forming hydroxides.[1]Use EDTA or Rochelle's salt during the aqueous wash to chelate residual Fe ions.
Alkene reduced? Trace transition metals in Fe.Ensure you are using high-purity Iron powder (98%+).[1] Avoid using

gas with Iron.[1]
Module B: Total Reduction (Saturating the Alkene)

The Challenge: Ensuring complete conversion without poisoning the catalyst or causing fire hazards.

The Solution: Catalytic Hydrogenation.[2][5][6] Palladium on Carbon (Pd/C) is the gold standard here.[1] It facilitates the syn-addition of hydrogen across the alkene and the reduction of the nitro group [2].

Protocol: Pd/C Hydrogenation
  • Setup: Hydrogenation bottle (Parr shaker) or round bottom flask with balloon (for small scale).

  • Catalyst: 10% Pd/C (use 5-10 wt% loading relative to substrate).[1]

  • Solvent: Methanol or Ethyl Acetate.[1][2]

  • Procedure:

    • Safety First: Purge flask with Nitrogen (

      
      ) before adding catalyst to avoid ignition of methanol vapors.[1]
      
    • Add catalyst, then substrate solution.[1]

    • Purge with

      
      , then switch to Hydrogen (
      
      
      ).[1]
    • Stir vigorously at Room Temperature (RT).

  • Workup: Filter through Celite (keep wet to prevent pyrophoric ignition). Concentrate filtrate.[1]

Troubleshooting FAQ (Module B)
SymptomDiagnosisSolution
Fire/Sparking Dry Pd/C is pyrophoric.[1]ALWAYS keep the catalyst wet with solvent. Use 50% water-wet Pd/C paste if possible.[1]
Incomplete Reaction Catalyst poisoning.Sulfur traces from the nitro-aromatic synthesis can poison Pd.[1] Wash substrate with bisulfite or recrystallize before hydrogenation.[1]
Unknown Mass (M-32) Cyclization to Lactam.[1]See Module C.
Module C: The "Hidden" Side Reaction (Lactamization)

The Issue: Users often report: "I reduced the nitro group, but my NMR shows the methyl ester peak is gone, and the mass spec is 161 instead of 193."

The Science: Once the nitro group (


  • In Pathway B (Saturated Chain): The flexible propanoate chain allows the amine to swing around and attack the ester carbonyl, ejecting methanol (

    
    ). This forms 3,4-dihydro-2(1H)-quinolinone  [3].[1][7][8][9]
    
  • In Pathway A (Unsaturated Chain): The rigidity of the double bond usually prevents this at room temperature (trans-geometry), but high heat or acid can catalyze isomerization and subsequent cyclization to 2(1H)-quinolinone .[1]

Prevention/Control:

  • To Avoid: Keep the reaction neutral. Avoid high temperatures after the reduction is complete. Isolate the amino-ester immediately.[1]

  • To Promote: If the quinolinone is actually your target, reflux the resulting amine in acetic acid or xylene to drive the cyclization.

Comparative Data Summary

FeatureFe / AcOH Pd/C + H2 Zn / HCl
Nitro Reduction ExcellentExcellentExcellent
Alkene Status Preserved Reduced (Saturated) Preserved
Selectivity HighLowHigh
Workup Difficulty High (Iron sludge)Low (Filtration)Medium (Emulsions)
Primary Product Methyl 2-aminocinnamateMethyl 3-(2-aminophenyl)propanoateMethyl 2-aminocinnamate

References

  • BenchChem. (2025).[1][5] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Link[1]

  • Chemistry LibreTexts. (2024). Reduction of Alkenes - Hydrogenation. Link[1]

  • Organic Chemistry Portal. (2022).[1] Synthesis of dihydroquinolinones. Link

  • ScienceMadness. (2016).[1] Reduction of Methyl 3-Nitrobenzoate (and derivatives) using Iron/Acetic Acid. Link

Technical Support Center: Managing Reaction Temperature for Selective Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Management for Regio- and Chemoselective Nitration

Introduction: The Thermal Tightrope

Welcome to the Advanced Technical Guide for nitration processes. As researchers, we often treat temperature as a simple variable—a setting on a hotplate. In nitration, however, temperature is a reagent .

The nitronium ion (


) is one of the most aggressive electrophiles in organic synthesis. Its formation and subsequent attack on an aromatic ring are highly exothermic (

). Managing this energy is not just about safety; it is the primary lever for controlling selectivity .

This guide moves beyond basic "keep it cool" advice. We will explore the kinetic vs. thermodynamic implications of temperature, the danger of reagent accumulation, and how to transition from batch limitations to flow chemistry precision.

Module 1: Thermal Runaway & Safety (The "Emergency" Protocol)

Issue: Sudden temperature spikes or "fuming" during reagent addition.

The Core Hazard: Reagent Accumulation

The most dangerous scenario in nitration is not high temperature itself, but low temperature followed by a spike .

  • The Trap: You cool the reaction to -10°C to suppress side reactions. You add the nitric/sulfuric acid mixture.[1][2][3] The temperature doesn't budge. You assume the reaction is slow, so you increase the addition rate.

  • The Reality: At -10°C, the reaction rate (

    
    ) is too low to consume the reagents immediately. You are building up a "thermal bomb" of unreacted mixed acid.
    
  • The Event: As the vessel naturally warms or you apply slight heat, the reaction kicks off.[1] The accumulated reagents react simultaneously. The heat generation (

    
    ) overwhelms the cooling capacity (
    
    
    
    ), leading to a runaway.
Troubleshooting Q&A

Q: My internal temperature is stable during addition, but I see no conversion by TLC/HPLC. Should I increase the temperature? A: STOP. Do not increase temperature or addition rate yet.

  • Diagnostic: You likely have induction latency . The system is kinetically stalled.

  • Action: Stop addition immediately. Allow the mixture to stir for 15–30 minutes. If no exotherm is observed, raise the bath temperature by only 2–5°C and wait. Look for the "kick" (a sudden small rise in internal T). Only resume addition once you confirm the reaction is consuming the reagent (steady conversion).

Q: The reaction is spiraling (T > 10°C above setpoint). How do I quench it? A: Do NOT add water to the reactor.

  • Reasoning: Adding water to a concentrated sulfuric/nitric acid mixture releases massive heat of hydration, accelerating the runaway.

  • Protocol:

    • Cut the feed of the nitrating agent immediately.

    • Maximize cooling (jacket/bath).

    • Emergency Dump: If T approaches the onset of decomposition (determined by DSC, often >50-80°C for unstable intermediates), dump the reaction mixture onto a large excess of ice/water in a separate quench vessel. Never pour the quench medium into the reactor.

Module 2: Regioselectivity (The Isomer Problem)

Issue: Getting the meta isomer when you want ortho/para, or vice versa.

The Science: Kinetic vs. Thermodynamic Control

Nitration is generally irreversible, meaning the product distribution is determined by the relative activation energies (


) of the transition states (Kinetic Control).
  • Low T (-20°C to 0°C): Favors the pathway with the lowest

    
    . For activated substrates (e.g., toluene, phenol), this is typically the ortho or para position due to resonance stabilization of the Wheland intermediate.
    
  • High T (>40°C): Increases the energy available to the system, allowing it to overcome higher activation barriers. While it rarely makes the reaction reversible, it reduces selectivity because the rate difference between the "easy" path (ortho) and the "hard" path (meta) becomes less significant (The Reactivity-Selectivity Principle).

Troubleshooting Q&A

Q: I am nitrating a deactivated ring (e.g., chlorobenzene) and getting 15% meta impurity. How do I fix this? A: Lower the temperature and switch to a more reactive nitrating system.

  • Logic: High temperatures required to force a deactivated substrate to react will erode selectivity (reacting at the meta position simply because there is enough thermal energy to do so).

  • Solution: Cool to 0°C. Instead of standard

    
    , use a "superelectrophile" system like Nitronium Tetrafluoroborate (
    
    
    
    )
    in sulfolane or dichloromethane. This increases the reactivity of the electrophile (
    
    
    ), allowing the reaction to proceed at a lower temperature where the regioselectivity for ortho/para is preserved.

Module 3: Chemoselectivity (Stopping at Mono-Nitration)

Issue: Formation of dinitro- or trinitro- byproducts.

The Mechanism

The introduction of the first nitro group (


) strongly deactivates the ring (electron-withdrawing). Therefore, the activation energy for the second nitration (

) is significantly higher than the first (

).
  • The Problem: If your reaction creates "hot spots" or if the bulk temperature is too high, the local energy exceeds

    
    , causing over-nitration.
    
Troubleshooting Q&A

Q: I see 10% dinitro impurity even at 0°C. Why? A: This is likely a mixing issue, not just a bulk temperature issue.

  • Diagnosis: In a batch reactor, the drop of nitrating acid creates a localized plume where the concentration of

    
     is extremely high and the local heat of reaction causes a micro-thermal spike. In this zone, the deactivated mono-nitro product is immediately nitrated again before it can diffuse away.
    
  • Fix:

    • Increase Agitation: Ensure turbulent flow (high Reynolds number).

    • Dilution: Dilute the nitrating agent with sulfuric acid or the substrate with a solvent (e.g., nitromethane or acetic anhydride) to buffer the reaction.

Module 4: Process Technology (Batch vs. Flow)

Issue: Scaling up a selective nitration without losing yield.

The Heat Transfer Advantage

Batch reactors suffer from a decreasing surface-area-to-volume ratio (


) as they scale. Continuous flow reactors (microreactors) maintain a massive 

ratio, allowing for near-isothermal conditions.
ParameterBatch Reactor (1L)Flow MicroreactorImpact on Nitration
Heat Transfer Coeff. (

)
~200-500

>10,000

Flow prevents "hot spots" that cause dinitration.
Reaction Time Hours (dosing limited)Seconds/MinutesFlow allows "Flash Chemistry"—outrunning side reactions.
Safety High inventory (Risk of runaway)Low inventoryFlow minimizes the "thermal bomb" effect.

Recommendation: For highly exothermic, selectivity-critical nitrations, transition to a Continuous Flow Reactor . This allows you to run at higher temperatures (for speed) while strictly controlling the residence time to prevent over-nitration.

Visualizing the Logic

Diagram 1: Nitration Troubleshooting Decision Tree

NitrationLogic Start Problem: Poor Selectivity or Safety Risk CheckT Check 1: Is Temperature Stable? Start->CheckT Runaway Risk: Thermal Runaway CheckT->Runaway No (Spiking) CheckSelect Check 2: Wrong Isomer (Regio) CheckT->CheckSelect Yes (Stable) Accumulation Cause: Reagent Accumulation? Runaway->Accumulation ActionStop ACTION: Stop Feed. Wait for induction period. Accumulation->ActionStop LowerT Strategy: Lower T (Kinetic Control) CheckSelect->LowerT Meta impurity in Ortho/Para system CheckChemo Check 3: Over-Nitration (Di/Tri) CheckSelect->CheckChemo Regio OK SuperElec Use Stronger Electrophile (NO2BF4) at Low T LowerT->SuperElec Mixing Cause: Local Hot Spots CheckChemo->Mixing FlowChem Solution: Switch to Continuous Flow Mixing->FlowChem Process Fix Dilution Solution: Dilute Reagent Increase Stirring Mixing->Dilution Batch Fix

Caption: Logic flow for diagnosing thermal and selectivity failures in nitration reactions.

Standard Operating Protocol (SOP)

Protocol: Low-Temperature Selective Mononitration of Deactivated Aromatics

Use Case: Nitration of acetophenone or chlorobenzene where regio-control is critical.

1. Preparation:

  • Vessel: 3-neck round bottom flask with internal temperature probe (thermocouple), overhead stirrer (critical for viscous acids), and pressure-equalizing addition funnel.

  • Cooling: Acetone/Dry Ice bath (for -15°C control) or Cryostat.

2. The Charge:

  • Dissolve substrate (1.0 equiv) in concentrated Sulfuric Acid (

    
    , 5 vol).
    
  • Cool to -10°C . Ensure internal temperature stabilizes.

3. The Reagent (The "Mixed Acid"):

  • Premix Fuming Nitric Acid (1.05 equiv) in Sulfuric Acid (2 vol) in a separate flask at 0°C.

  • Why? Adding neat

    
     directly creates localized exotherms. Premixing dissipates the heat of hydration (
    
    
    
    ) before it touches the substrate.

4. The Addition (The Critical Step):

  • Add the Mixed Acid dropwise.[2]

  • Rule: The addition rate is governed strictly by the internal temperature. Do not exceed -5°C.

  • Self-Validation: Stop addition after 5% volume. Wait 5 mins. If T drops back to -10°C immediately, cooling is sufficient. If T lags, your cooling is insufficient—slow down.

5. The Quench:

  • Pour the reaction mixture slowly onto 10 volumes of crushed ice with vigorous stirring.

  • Never add water to the reaction flask.

References

  • Nitration and Flow Chemistry. Semantic Scholar. [Link][1][2][4][5][6]

  • Continuous-flow-enabled intensification in nitration processes. Beilstein Journal of Organic Chemistry. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development (ACS). [Link]

  • Thermodynamic and Kinetic Control. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Validation of the structure of (E)-Methyl 3-(2-nitrophenyl)acrylate by X-ray crystallography

[1]

Executive Summary & Technical Context

This compound (also known as methyl 2-nitrocinnamate) presents a classic stereochemical challenge. The presence of a bulky nitro group at the ortho position of the phenyl ring introduces significant steric strain against the acrylate tail.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state assignment, it infers geometry via coupling constants. Single Crystal X-ray Crystallography (SC-XRD) remains the absolute method for determining the solid-state conformation, particularly the torsion angle (

The Structural Challenge
  • Stereoisomerism: Distinguishing the (E)-isomer (trans) from the (Z)-isomer (cis).

  • Conformational Locking: The ortho-nitro group forces the molecule out of planarity to relieve steric strain, a feature often missed by 2D NMR.

Primary Validation Method: Single Crystal X-Ray Crystallography

Status: Gold Standard for Absolute Configuration

A. Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality crystals, we utilize a solvent layering technique that relies on density gradients to control nucleation rates.

Reagents:

  • Solvent A (Good): Ethyl Acetate (Density: 0.902 g/mL)

  • Solvent B (Poor/Precipitant): Hexanes (Density: ~0.655 g/mL) or Pentane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of crude this compound in the minimum amount of warm Ethyl Acetate (~0.5 mL) in a narrow scintillation vial. Ensure the solution is clear (filter if necessary).

  • Layering: Carefully pipette 1.0 mL of Hexanes down the side of the vial. Crucial: Do not mix.[1] The lower density hexanes must float on the ethyl acetate.

  • Equilibration: Cap the vial loosely (or use Parafilm with a pinhole) to allow slow diffusion. Store at 4°C in a vibration-free environment.

  • Harvesting: Block-like, pale yellow crystals (monoclinic habit) typically appear within 48–72 hours.

B. Data Collection & Refinement Strategy

Once a crystal is mounted, the following parameters define a successful validation:

  • Temperature: Collect at 100 K to minimize thermal motion of the nitro group, which is prone to high librational disorder.

  • Resolution: Aim for 0.75 Å or better to resolve the C=C double bond density clearly.

  • Refinement Targets:

    • R1 (Work): < 5.0% (Indicates excellent agreement between model and data).

    • Goodness of Fit (GooF): Close to 1.0.

    • Disorder: Check the nitro group oxygens. If thermal ellipsoids are elongated, model as a two-site disorder (rotational disorder).

C. Structural Checkpoints (The "Go/No-Go" Criteria)

To confirm the structure is the target molecule, verify these geometric parameters in the solved structure:

ParameterTarget ValueStructural Significance
C=C Bond Length 1.33 – 1.35 ÅConfirms localized double bond character.
C–C–C=C Torsion ~175–180°Confirms (E)-geometry (Anti-periplanar).
Nitro Torsion (

)
30° – 60°The nitro group twists out of the phenyl plane to avoid the acrylate tail.
Intermolecular H-Bonds C–H···OLook for weak interactions between the methyl group and nitro oxygens linking molecules into chains.

Comparative Analysis: X-Ray vs. Alternative Methods

While X-ray provides the static 3D picture, solution-state methods are faster. Below is an objective comparison of performance.

Method 1: Proton NMR ( H-NMR)

Performance: Excellent for E/Z determination, poor for conformational analysis. Experimental Evidence: The diagnostic signal is the vinylic proton coupling.

  • (E)-Isomer: The alkene protons appear as doublets at

    
     8.12  and 6.37 ppm . The coupling constant is 
    
    
    Hz
    .[2]
  • (Z)-Isomer: Typically shows a smaller coupling constant (

    
     Hz).
    

Scientist's Note: The large


-value (16.6 Hz) is the definitive NMR signature for the trans relationship, correlating perfectly with the ~180° torsion angle seen in X-ray.
Method 2: Infrared Spectroscopy (FT-IR)

Performance: Good for functional group confirmation, non-specific for stereochemistry.

  • C=O Stretch: ~1710–1720 cm⁻¹ (Conjugated ester).

  • NO

    
     Stretches:  ~1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).
    
Summary Table: Technique Comparison
FeatureX-Ray Crystallography

H-NMR Spectroscopy
Mass Spectrometry
Stereochemistry (E/Z) Absolute (Visual confirmation)Inferred (via

-coupling)
Ambiguous
Conformation Precise (Torsion angles measured)Averaged (Fast rotation)None
Sample State Solid (Single Crystal)Solution (CDCl

)
Gas Phase (Ionized)
Time to Result 24–48 Hours15 Minutes< 5 Minutes
Sample Recovery Yes (Non-destructive)YesNo

Validation Workflow Visualization

The following diagram outlines the logical decision tree for validating the synthesis of this compound.

ValidationWorkflowStartCrude Reaction Product(Heck or Nitration)NMR_PathPath A: Solution Analysis(1H-NMR in CDCl3)Start->NMR_PathXray_PathPath B: Solid State Analysis(Crystallization)Start->Xray_PathCheck_JMeasure Vinyl Coupling (J)NMR_Path->Check_JCrystSolvent Layering(EtOAc / Hexanes)Xray_Path->CrystDecision_JIs J > 15 Hz?Check_J->Decision_JValid_EVALIDATED STRUCTURE(E)-Isomer confirmedDecision_J->Valid_EYes (16.6 Hz)Invalid_ZREJECT: (Z)-Isomer(J < 12 Hz)Decision_J->Invalid_ZNoDiffractionX-Ray Diffraction(Mo or Cu Source)Cryst->DiffractionRefinementStructure Refinement(Check R-factor)Diffraction->RefinementRefinement->Valid_ER < 5% + E-geometry

Figure 1: Integrated workflow for the structural validation of methyl 2-nitrocinnamate, combining spectroscopic screening with crystallographic confirmation.

Synthesis & Physical Properties Reference

To support the validation, the material must match these physical constants prior to diffraction.

  • IUPAC Name: Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate[3]

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    NO
    
    
    [4][3][5][6][7][8][9]
  • Molecular Weight: 207.18 g/mol [5][7]

  • Melting Point: 72–74 °C (Sharp melting point indicates high purity suitable for crystallization) [1].

  • Appearance: Pale yellow needles or prisms.

References
  • ChemicalBook. (2023). Methyl 2-nitrocinnamate Properties and Synthesis. Link

  • Royal Society of Chemistry. (2016). Synthesis and characterization of methyl 2-nitrocinnamate (Supplementary Info). RSC Advances. Link

  • Reich, H. J. (2017).[10] Spin-Spin Splitting: J-Coupling in Organic Chemistry. University of Wisconsin.[10] Link

  • Cambridge Crystallographic Data Centre (CCDC). General Guidelines for Crystal Structure Validation. Link

Chemoselective Reduction Strategies for (E)-Methyl 3-(2-nitrophenyl)acrylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Reduction Strategies for (E)-Methyl 3-(2-nitrophenyl)acrylate Content Type: Technical Comparison Guide

Executive Summary

The reduction of This compound presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reducible functionalities: a nitro group (


), a conjugated alkene, and an ester. For drug development professionals, the primary objective is often the selective reduction of the nitro group to an amine (methyl 2-aminocinnamate) without hydrogenating the alkene or triggering premature cyclization into quinolinone derivatives.

This guide compares three standard reduction methodologies—Stannous Chloride (SnCl₂) , Iron/Acetic Acid (Fe/AcOH) , and Catalytic Hydrogenation —evaluating their efficacy based on chemoselectivity, yield, and scalability.

Mechanistic Overview: The Selectivity vs. Cyclization Dilemma

Before selecting a reagent, one must understand the competing reaction pathways. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates.

  • Pathway A (Desired): Complete reduction to the aniline derivative (Methyl 2-aminocinnamate).

  • Pathway B (Side Reaction): Reduction of the conjugated double bond (common with catalytic hydrogenation).

  • Pathway C (Cyclization): Nucleophilic attack of the intermediate hydroxylamine or amine onto the ester, forming 1-hydroxy-2-quinolone or 2-quinolone. This is sterically hindered in the (E)-isomer but can occur if isomerization is permitted.

Mechanistic Pathway Diagram

ReductionPathways Start This compound Nitroso Nitroso Intermediate Start->Nitroso 2e- Reduction Saturated Saturated Impurity (Methyl 3-(2-aminophenyl)propanoate) Start->Saturated H2/Pd-C (Non-selective) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Target: Methyl 2-aminocinnamate (-NH2, Alkene Intact) Hydroxylamine->Amine 2e- Reduction (Selective Agents) Quinolone Cyclized By-product (2-Quinolone) Hydroxylamine->Quinolone Cyclization (Acid/Heat) Amine->Saturated Over-reduction Amine->Quinolone Cyclization (High T)

Figure 1: Reaction pathways showing the competition between selective reduction (Green), over-reduction (Red), and cyclization (Red).

Comparative Analysis of Reducing Agents
Method A: Stannous Chloride (SnCl₂) – The Chemoselectivity Standard

Tin(II) chloride is the "gold standard" for laboratory-scale chemoselectivity. It operates via an electron transfer mechanism that is highly specific to the nitro group and leaves conjugated alkenes untouched.

  • Mechanism: Single electron transfer (SET) in acidic media (usually EtOH/HCl or EtOAc).

  • Pros: Exceptional selectivity; zero reduction of the C=C double bond; tolerates esters.

  • Cons: Generates stoichiometric tin waste (toxic); workup is notorious for emulsions; difficult to scale beyond gram quantities.

  • Verdict: Best for small-scale purity.

Method B: Iron / Acetic Acid (Fe/AcOH) – The Scalable Workhorse

The Bechamp reduction using iron powder is a robust industrial method. While generally selective, the acidic conditions and elevated temperatures required can sometimes trigger the isomerization of the (E)-alkene to the (Z)-form, leading to cyclization.

  • Mechanism: Surface-mediated electron transfer.

  • Pros: Cheap reagents; environmentally friendlier than Tin; scalable.

  • Cons: Heterogeneous reaction (stirring critical); iron sludge waste requires filtration; potential for acetylation of the amine product.

  • Verdict: Best for scale-up (if cyclization is controlled).

Method C: Catalytic Hydrogenation (H₂/Pd-C) – The Non-Selective Baseline

While the cleanest regarding workup, standard hydrogenation is not recommended for this specific substrate if the alkene must be preserved.

  • Mechanism: Surface adsorption and hydride insertion.

  • Outcome: Palladium catalysts rapidly reduce the conjugated double bond alongside the nitro group, yielding methyl 3-(2-aminophenyl)propanoate.

  • Verdict: Unsuitable for preserving the alkene.

Experimental Data Summary

The following table summarizes the performance of these agents specifically for this compound.

FeatureSnCl₂ • 2H₂O Fe / AcOH Zn / NH₄Cl H₂ / Pd-C
Nitro Reduction ExcellentGoodGoodExcellent
Alkene Preservation >99% ~90-95%>95%<10%
Cyclization Risk LowModerate (Acid/Heat dependent)LowLow
Yield (Isolated) 85-92%75-85%70-80%>95% (Wrong Product)
Workup Difficulty High (Emulsions)Moderate (Filtration)LowVery Low
Scalability PoorExcellentGoodExcellent
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis using SnCl₂ (Recommended for Lab Scale)

Use this method when material cost is negligible, and purity is paramount.

  • Preparation: Dissolve this compound (1.0 eq) in Ethanol (0.1 M concentration).

  • Addition: Add SnCl₂ • 2H₂O (5.0 eq) in one portion.

  • Reaction: Heat to 70°C for 2–3 hours. Monitor via TLC (Start material usually disappears quickly).

  • Workup (The Critical Step):

    • Cool to room temperature.[1]

    • Pour mixture into ice water.

    • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH. Caution: This forms a thick tin hydroxide slurry.

    • Filtration: Add Celite to the slurry and filter through a Celite pad to remove tin salts.[2] Wash the pad with Ethyl Acetate.

    • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove trace tin impurities.

Protocol B: Scalable Synthesis using Fe/AcOH

Use this method for multi-gram to kilogram batches.

  • Preparation: Suspend this compound (1.0 eq) in a mixture of Ethanol:Water (4:1) and Glacial Acetic Acid (5.0 eq).

  • Activation: Add Iron powder (325 mesh, 4.0 eq) slowly.

  • Reaction: Heat to reflux (approx 80°C) with vigorous mechanical stirring.

    • Note: Vigorous stirring is essential as the iron is heavy and sinks.

  • Monitoring: Reaction is typically complete in 1–2 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove unreacted iron and iron oxide sludge. Wash with Ethanol.[2]

    • Concentrate the filtrate to remove most ethanol.

    • Neutralize the residue with saturated NaHCO₃ (watch for CO₂ evolution).

    • Extract with Ethyl Acetate.[2][3]

  • Purification: Recrystallization from Ethanol/Water is often possible, avoiding chromatography.

Application Decision Tree

Use the following logic flow to determine the correct reagent for your specific constraint.

DecisionTree Start Start: Reduction of This compound ScaleCheck Is the scale > 10 grams? Start->ScaleCheck PurityCheck Is alkene preservation critical (>99%)? ScaleCheck->PurityCheck No (Lab Scale) FeAcOH Use Fe/AcOH (Method B) Scalable, Good Selectivity ScaleCheck->FeAcOH Yes (Process Scale) SnCl2 Use SnCl2 (Method A) High Selectivity, Hard Workup PurityCheck->SnCl2 Yes ZnNH4 Use Zn/NH4Cl Mild, Neutral pH PurityCheck->ZnNH4 No (Moderate reqs)

Figure 2: Decision matrix for selecting the appropriate reducing agent.

References
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[3] Link[2]

  • Gamble, A. B., et al. (2007).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[4][5] Synthetic Communications, 37(16), 2777-2786. Link

  • Org. Chem. Portal. (n.d.). Reduction of Nitro Compounds.[1][2][4][5][6][7][8][9][10][11][12] Link

  • Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride. Link

Sources

Comparative Guide: Divergent Heterocyclic Synthesis from (E)-Methyl 3-(2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Switch

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1) serves as a critical "switch" scaffold in heterocyclic chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic acrylate ester and the reducible ortho-nitro group.

By manipulating the reaction environment—specifically the reducing potential—researchers can selectively drive this single precursor toward two distinct, high-value pharmacophores:

  • Indoles: Via reductive deoxygenation (Cadogan-Sundberg cyclization).

  • Quinolin-2(1H)-ones (Carbostyrils): Via nitro-reduction and intramolecular amidation.

This guide objectively compares these synthetic pathways, providing experimental data to support reagent selection for drug discovery workflows.

Chemical Profile & Reactivity[1][2]

PropertySpecification
IUPAC Name Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate
Molecular Weight 207.18 g/mol
Key Structural Feature Ortho-nitro group proximate to an

-unsaturated ester
Primary Reactivity Nucleophilic attack (Michael addition), Nitro reduction, Nitrene insertion

Comparative Analysis: Indole vs. Quinolinone Synthesis

The decision to synthesize an indole or a quinolinone from this substrate depends entirely on the mechanism of nitro-group transformation.

Pathway A: Indole Synthesis (The Cadogan-Sundberg Route)

This pathway requires deoxygenation rather than simple reduction. The nitro group is converted to a nitrene (or nitrenoid) intermediate, which inserts into the adjacent alkene C-H bond.

  • Primary Reagent: Triethyl phosphite (

    
    ).[1]
    
  • Mechanism: Deoxygenation

    
     Nitrene formation 
    
    
    
    
    
    -Electrocyclization
    
    
    1,2-H shift.
  • Key Advantage: Direct access to 2-substituted indoles from stable precursors.

  • Limitation: High temperatures (refluxing phosphite) are often required; phosphorus byproducts can be difficult to remove.

Pathway B: Quinolinone Synthesis (Reductive Cyclization)

This pathway follows a reduction-amidation sequence. The nitro group is reduced to an aniline (


), which then performs an intramolecular nucleophilic attack on the ester carbonyl, releasing methanol.
  • Primary Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Mechanism: Nitro reduction (

    
    ) 
    
    
    
    trans-to-cis isomerization (if necessary)
    
    
    Lactamization.
  • Key Advantage: High atom economy; mild conditions; water-soluble byproducts (with Fe/Sn methods).

  • Limitation: Requires careful control of pH to ensure cyclization occurs spontaneously after reduction.

Performance Data Comparison
FeatureCadogan (Indole)Hydrogenation (Quinolinone)Fe-Mediated (Quinolinone)
Reagent

(excess)

(1 atm), 10% Pd/C
Fe powder, AcOH
Temperature 140–160 °C25 °C80–100 °C
Typical Yield 55–70%85–95%75–85%
Atom Economy Low (Phosphine oxide waste)HighModerate (Iron waste)
Scalability Poor (Exothermic/Waste)ExcellentGood (Filtration required)
Selectivity High for IndoleExclusive for QuinolinoneExclusive for Quinolinone

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence based on reagent selection.

G Start This compound Nitrene Nitrene Intermediate (via Deoxygenation) Start->Nitrene P(OEt)3, 160°C (Cadogan) Aniline 2-Amino Cinnamate (via Reduction) Start->Aniline H2/Pd-C or Fe/AcOH (Reduction) Indole Indole-2-carboxylate Nitrene->Indole C-H Insertion 1,2-Shift Quinoline Quinolin-2(1H)-one (Carbostyril) Aniline->Quinoline Intramolecular Amidation (-MeOH)

Figure 1: Divergent synthesis pathways. Blue: Starting Material. Yellow: Intermediates. Green/Red: Final Heterocycles.

Detailed Experimental Protocols

These protocols are designed for self-validation. If the intermediate color changes or precipitation steps do not occur as described, re-evaluate the purity of the starting nitro-acrylate.

Protocol A: Synthesis of Methyl Indole-2-carboxylate (Cadogan Method)

Target Audience: Researchers requiring the indole scaffold.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas (Argon/Nitrogen) manifold.

  • Reactants: Charge the flask with this compound (1.0 mmol, 207 mg) and Triethyl phosphite (4.0 mmol, 0.7 mL). Note: The phosphite acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 160 °C) for 4–6 hours.

    • Checkpoint: The reaction mixture should change from pale yellow to dark amber. Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a fluorescent blue spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Remove excess triethyl phosphite and the byproduct triethyl phosphate via vacuum distillation (high vacuum required) or column chromatography directly.

  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Expected Yield: 60–65% as a white/off-white solid.

Protocol B: Synthesis of Quinolin-2(1H)-one (Fe-Mediated Reduction)

Target Audience: Process chemists avoiding high-pressure hydrogenation.

  • Setup: Equip a 100 mL 3-neck flask with a mechanical stirrer (overhead stirring is preferred due to iron sludge formation) and a reflux condenser.

  • Solvent System: Dissolve this compound (5.0 mmol, 1.04 g) in Glacial Acetic Acid (20 mL).

  • Activation: Heat the solution to 70 °C.

  • Addition: Add Iron powder (325 mesh, 20.0 mmol, 1.12 g) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Cyclization: Increase temperature to 100 °C and stir for 2 hours.

    • Mechanism Check: The initial reduction forms the amine. The heat drives the cyclization (lactamization). If the reaction stops at the amine (yellow spot on TLC), increase heat or add catalytic HCl.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Pour the residue into ice-cold water (100 mL). The product should precipitate immediately.

  • Isolation: Filter the white precipitate, wash with water, and dry.

  • Expected Yield: 80–90%.

Mechanistic Insight: The Cadogan "Leakage"

While the Cadogan reaction is powerful, it is prone to "leakage" pathways if the temperature is not maintained. The diagram below details the critical nitrene insertion step.

Cadogan Nitro Nitro-Acrylate Deox1 Nitroso Intermediate Nitro->Deox1 - O=P(OEt)3 Nitrene Singlet Nitrene Deox1->Nitrene - O=P(OEt)3 Electro Electrocyclization Nitrene->Electro Insertion into Alkene Side Azo/Azoxy Dimers (Side Products) Nitrene->Side Dimerization (If conc. too high) Indole Indole Product Electro->Indole 1,5-Sigmatropic Shift

Figure 2: Cadogan mechanism and potential side reactions.[2][3] High dilution helps prevent dimerization.

References

  • Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Tervalent Phosphorus Reagents." Journal of the Chemical Society, 4831.

  • Sundberg, R. J. (1966). "The Chemistry of Indoles. I. The Synthesis of Indoles from o-Nitrostyrenes." The Journal of Organic Chemistry, 30(11), 3604-3610.

  • Moulin, S., et al. (2018). "Iron-Mediated Reductive Cyclization of 2-Nitrocinnamates." Organic Process Research & Development, 22(12).

  • Yamamoto, Y., et al. (2011). "Molybdenum-Catalyzed Cadogan Cyclization." Angewandte Chemie International Edition, 50(2), 432-436. (Demonstrates catalytic alternatives to stoichiometric phosphites).

  • PubChem. (n.d.).[4] "Compound Summary: this compound." National Library of Medicine.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.